molecular formula C27H24O13 B1250734 (2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 203733-40-8

(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B1250734
CAS No.: 203733-40-8
M. Wt: 556.5 g/mol
InChI Key: AZOCLKLJIKZOLF-ZPOOTWMUSA-N
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Description

(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups. This compound is notable for its intricate structure, which includes several phenolic and hydroxyphenoxy groups. It is of significant interest in various scientific fields due to its potential biological activities and chemical properties.

Scientific Research Applications

(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological molecules.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds through reactions such as esterification, hydroxylation, and coupling reactions. Key reagents include phenolic compounds, carboxylic acids, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process is designed to ensure high purity and consistency of the final product, which is crucial for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid: This compound is unique due to its specific arrangement of hydroxyl and carboxyl groups.

    Other Phenolic Acids: Compounds like gallic acid and caffeic acid share some structural similarities but differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O13/c28-16-5-1-14(10-18(16)30)11-22(26(35)36)39-23(33)8-3-13-2-7-21(20(32)9-13)40-25(27(37)38)24(34)15-4-6-17(29)19(31)12-15/h1-10,12,22,24-25,28-32,34H,11H2,(H,35,36)(H,37,38)/b8-3+/t22-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCLKLJIKZOLF-ZPOOTWMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(C(C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 3
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 4
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 5
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 6
(2R,3R)-2-(4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-2-hydroxyphenoxy)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

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